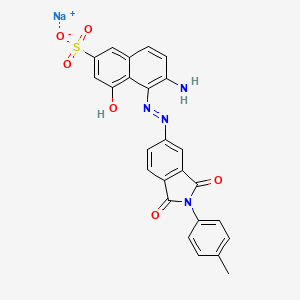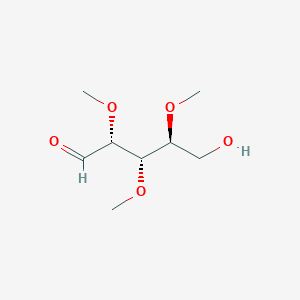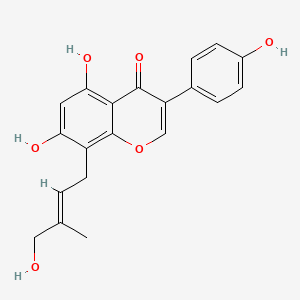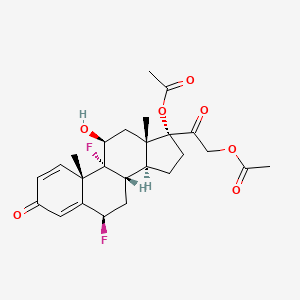
2-Phenyl-2-(2-(2-phenyl-1,3-dithiolan-2-yl)ethyl)thiazolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenyl-2-(2-(2-phenyl-1,3-dithiolan-2-yl)ethyl)thiazolidine is a complex organic compound that features a thiazolidine ring fused with a dithiolane ring and phenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-2-(2-(2-phenyl-1,3-dithiolan-2-yl)ethyl)thiazolidine typically involves multi-step organic reactions. One common method includes the reaction of 2-phenyl-1,3-dithiolane with ethyl bromoacetate to form an intermediate, which is then reacted with thiazolidine under specific conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-Phenyl-2-(2-(2-phenyl-1,3-dithiolan-2-yl)ethyl)thiazolidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the cleavage of the dithiolane ring.
Substitution: Nucleophilic substitution reactions can occur at the phenyl groups or the thiazolidine ring, often using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, alkyl halides, dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Cleaved dithiolane derivatives.
Substitution: Alkylated thiazolidine derivatives.
科学研究应用
2-Phenyl-2-(2-(2-phenyl-1,3-dithiolan-2-yl)ethyl)thiazolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of tyrosinase, which is involved in melanin production.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用机制
The mechanism of action of 2-Phenyl-2-(2-(2-phenyl-1,3-dithiolan-2-yl)ethyl)thiazolidine involves its interaction with molecular targets such as enzymes. For example, its inhibitory effect on tyrosinase is due to its ability to bind to the active site of the enzyme, preventing the oxidation of tyrosine to melanin. This binding is facilitated by the compound’s unique structural features, which allow it to fit into the enzyme’s active site and block its activity.
相似化合物的比较
Similar Compounds
2-Phenyl-1,3-dithiolane: Shares the dithiolane ring but lacks the thiazolidine ring.
2-Phenyl-1,3-dithiane: Similar structure but with a dithiane ring instead of a dithiolane ring.
4-(1,3-Dithiolan-2-yl)phenol: Contains a dithiolane ring attached to a phenol group.
Uniqueness
2-Phenyl-2-(2-(2-phenyl-1,3-dithiolan-2-yl)ethyl)thiazolidine is unique due to the combination of the thiazolidine and dithiolane rings, which imparts distinct chemical and biological properties
属性
CAS 编号 |
156000-22-5 |
|---|---|
分子式 |
C20H23NS3 |
分子量 |
373.6 g/mol |
IUPAC 名称 |
2-phenyl-2-[2-(2-phenyl-1,3-dithiolan-2-yl)ethyl]-1,3-thiazolidine |
InChI |
InChI=1S/C20H23NS3/c1-3-7-17(8-4-1)19(21-13-14-22-19)11-12-20(23-15-16-24-20)18-9-5-2-6-10-18/h1-10,21H,11-16H2 |
InChI 键 |
KKJPYXOFTLNARN-UHFFFAOYSA-N |
规范 SMILES |
C1CSC(N1)(CCC2(SCCS2)C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















